N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a dihydrobenzothiazole core substituted with a methyl group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 2. The (2Z) configuration indicates the stereochemistry of the imine bond in the thiazole ring. This compound is of interest due to its structural hybridity, combining a benzamide pharmacophore with a functionalized benzothiazole scaffold, which is common in bioactive molecules.
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-3-12-20-16-13(2)8-7-11-15(16)22-18(20)19-17(21)14-9-5-4-6-10-14/h1,4-11H,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCSRJDHEZPETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under specific conditions, such as the presence of a base like potassium hydroxide (KOH) and an organic solvent like dry ether. The reaction mixture is processed by removing the organic solvent under reduced pressure, followed by dissolving the residue in dry ether and passing gaseous hydrochloric acid (HCl) through the solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
Benzothiazole derivatives, including N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, are recognized for their diverse pharmacological activities. They serve as important pharmaceutical intermediates with significant biological properties. Research indicates that compounds like this exhibit anti-cancer, anti-inflammatory, and antimicrobial activities .
Case Study: Glucokinase Activation
A notable study investigated the activation of human glucokinase by N-benzothiazol-2-yl benzamide derivatives. The synthesized compounds showed a remarkable increase in the catalytic action of glucokinase, with some derivatives enhancing activity by approximately twofold compared to controls. This suggests potential applications in diabetes management through modulation of glucose metabolism .
Material Science
Optical Materials
The structural characteristics of benzothiazole derivatives have made them suitable candidates for optical materials. Studies have demonstrated their utility in photonic applications due to their ability to form stable crystalline structures and exhibit interesting optical properties. For instance, single-crystal X-ray diffraction studies have been performed on related compounds to analyze their potential in optical devices .
Biochemical Probes
Mechanistic Studies
This compound can also serve as a biochemical probe for studying enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to investigate biochemical pathways and enzyme kinetics in detail. The compound's structural features provide insights into binding interactions with target proteins .
Summary of Applications
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects . Additionally, the prop-2-ynyl group can facilitate binding to specific protein sites, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and related benzamide or benzothiazole derivatives:
Substituent Effects on the Benzothiazole/Thiazole Core
- Target Compound: Substituents: 4-methyl, 3-prop-2-yn-1-yl.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () :
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Substituents: Thiadiazole core with dimethylamino-acryloyl and 3-methylphenyl groups. Key Differences: The thiadiazole ring and acryloyl moiety introduce conjugated π-systems, altering electronic properties (e.g., UV-Vis absorption). The dimethylamino group enhances solubility in polar solvents .
4-(Morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide () :
Functional Group Variations on the Benzamide Moiety
Target Compound :
- Benzamide Group : Unsubstituted phenyl ring.
N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide () :
- Lecozotan Hydrochloride (): Substituents: 4-cyano, pyridinyl, and piperazinyl groups. Key Differences: The cyanopyridinyl-piperazine extension enables serotonin receptor (5-HT1A) antagonism, highlighting how benzamide modifications can tailor biological activity .
Physicochemical and Spectroscopic Comparisons
Solubility and Molecular Weight
Spectroscopic Data
IR Spectroscopy :
Mass Spectrometry :
Structural and Crystallographic Insights
- Target Compound: No crystallographic data is provided, but analogous compounds (e.g., ) exhibit planar benzothiazole cores with dihedral angles <10° between aromatic rings. The propargyl group’s linear geometry may influence packing efficiency .
- Software Tools : SHELXL () and WinGX () are widely used for refinement and visualization, ensuring accurate structural assignments .
Q & A
Synthesis and Optimization
Basic Question : What are common synthetic routes for preparing benzothiazole-derived benzamides like N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide? Methodological Answer :
- Key Steps :
- Core Benzothiazole Formation : React 2-aminothiophenol derivatives with carbonyl compounds (e.g., α-haloketones) under basic conditions to form the benzothiazole scaffold .
- Propagylation : Introduce the prop-2-yn-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Sonogashira coupling) .
- Benzamide Coupling : React the intermediate with benzoyl chloride derivatives in anhydrous solvents (e.g., DCM) using bases like triethylamine to form the final amide bond .
- Optimization : Use reflux conditions (e.g., methanol or THF) and oxidizing agents (e.g., TBHP) to stabilize intermediates and improve yields .
Advanced Question : How can researchers address low yields in the final coupling step of Z-configuration benzothiazole benzamides? Methodological Answer :
- Troubleshooting :
- Steric Effects : Replace bulky substituents on the benzamide with electron-withdrawing groups (e.g., nitro) to enhance reactivity .
- Catalyst Screening : Test Pd/Cu or Ni catalysts for propagyl group introduction to reduce side reactions .
- Purification : Use gradient column chromatography (hexane:EtOAc) or preparative HPLC to isolate the Z-isomer selectively .
Structural Characterization
Basic Question : What analytical techniques are essential for confirming the structure of this compound? Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : Use H and C NMR to identify proton environments (e.g., Z-configuration imine protons at δ 8.2–8.5 ppm) and confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve tautomerism and stereochemistry via single-crystal diffraction .
Advanced Question : How can researchers resolve discrepancies in crystallographic data for Z/E isomerism in similar benzothiazole derivatives? Methodological Answer :
- Strategies :
Biological Activity Evaluation
Basic Question : How should researchers design assays to evaluate the anticancer potential of this compound? Methodological Answer :
- Assay Design :
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (PI/RNase staining) .
- Target Identification : Conduct kinase inhibition assays (e.g., EGFR, VEGFR) based on structural analogs .
Advanced Question : How to address contradictory data in cytotoxicity studies between in vitro and in vivo models? Methodological Answer :
- Approaches :
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance issues .
- Orthogonal Assays : Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
Structure-Activity Relationship (SAR) Studies
Basic Question : Which substituents on the benzothiazole core are critical for enhancing bioactivity? Methodological Answer :
-
Key Modifications :
Advanced Question : How can computational modeling guide SAR for optimizing pharmacokinetic properties? Methodological Answer :
- Workflow :
- Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., tubulin) .
- ADMET Prediction : Apply SwissADME or ADMETlab to optimize logP (<5) and reduce hepatotoxicity .
Stability and Formulation
Advanced Question : What strategies mitigate hydrolytic instability of the benzamide moiety in aqueous buffers? Methodological Answer :
- Solutions :
- Prodrug Design : Convert the amide to a more stable ester or carbamate prodrug .
- Lyophilization : Formulate with cyclodextrins or PEG to enhance solubility and shelf life .
Data Contradiction Analysis
Advanced Question : How to reconcile conflicting reports on the anti-inflammatory vs. pro-apoptotic effects of benzothiazole derivatives? Methodological Answer :
- Resolution Steps :
- Dose-Response Analysis : Test compound activity across a broad concentration range (nM–μM) .
- Pathway Mapping : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., NF-κB vs. p53 pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
